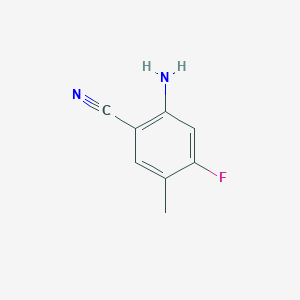

2-Amino-4-fluoro-5-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-fluoro-5-methylbenzonitrile is an organic compound with the chemical formula C8H7FN2. It is a white crystalline solid with a distinct odor. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

2-Amino-4-fluoro-5-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically involve the use of inert gases such as nitrogen or argon and temperatures ranging from 2 to 8°C .

Analyse Des Réactions Chimiques

2-Amino-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Amino-4-fluoro-5-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the development of bioactive molecules for research purposes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides.

Mécanisme D'action

The mechanism of action of 2-Amino-4-fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate or reagent in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

2-Amino-4-fluoro-5-methylbenzonitrile can be compared with other similar compounds, such as:

2-Fluoro-5-methylbenzonitrile: This compound lacks the amino group present in this compound, making it less reactive in certain chemical reactions.

4-Amino-2-fluoro-5-methylbenzonitrile: This compound has a similar structure but differs in the position of the amino group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in various chemical syntheses .

Activité Biologique

2-Amino-4-fluoro-5-methylbenzonitrile (AFMB) is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzonitrile framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biomolecules.

- Molecular Formula: C8H7FN2

- Molecular Weight: 150.15 g/mol

- CAS Number: 1037206-84-1

The presence of both amino and fluoro groups enhances the reactivity of AFMB, making it a valuable intermediate in various synthetic pathways. Its structural characteristics contribute to its distinct biological activities compared to other benzonitrile derivatives.

The exact mechanism of action for AFMB remains under investigation. However, preliminary studies suggest that it interacts with specific proteins or enzymes within cells, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Activity

AFMB has demonstrated promising anticancer properties in vitro. Notably, it has been shown to induce differentiation in acute myeloid leukemia (AML) cells, with growth inhibition (GI50) values reported to be less than 1 µM against various cancer cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| MLL Leukemia Cells | < 1 |

| Human Breast Adenocarcinoma (MCF-7) | < 1 |

| Human Melanoma (MEL-8) | < 1 |

These findings indicate that AFMB may serve as a lead compound for the development of new anticancer agents.

Biofilm Inhibition

AFMB also exhibits biofilm inhibition activity against Mycobacterium smegmatis. The IC50 values for this activity are approximately 6.9 µM, indicating its potential utility in addressing biofilm-related infections.

Comparative Analysis with Related Compounds

A comparative analysis reveals that the presence of both amino and fluoro groups significantly enhances the biological activity of AFMB. For instance, related compounds have shown varying degrees of cytotoxicity:

| Compound | Activity Type | GI50/IC50 (µM) |

|---|---|---|

| This compound | Anticancer Activity | < 1 |

| Compound A | Anticancer Activity | 0.18 - >1 |

| Compound B | Biofilm Inhibition | ~6.9 |

Case Studies and Research Findings

Recent studies have highlighted the potential of AFMB in modulating biological pathways relevant to cancer treatment. For example, flow cytometry assays have indicated that AFMB can induce apoptosis in cancer cell lines such as MCF-7 and MEL-8 in a dose-dependent manner.

Key Findings:

- Cytotoxicity : AFMB shows significant cytotoxic effects against multiple cancer cell lines.

- Apoptosis Induction : Flow cytometry results reveal that AFMB induces apoptosis effectively.

- Structure-Activity Relationship (SAR) : The structural modifications influence the selectivity and potency of AFMB against various cancer types.

Propriétés

IUPAC Name |

2-amino-4-fluoro-5-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEPXRRKVAJHHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.